molecular formula C25H21N3O4 B11016086 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide

Cat. No.: B11016086
M. Wt: 427.5 g/mol
InChI Key: JWCFXTLLEXUECF-UHFFFAOYSA-N
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Description

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused isoindoloquinazolinone core, which is a characteristic feature contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a multi-component reaction involving anilines, alkenes, and aldehydes. For instance, starting materials such as aniline derivatives, alkenes like trans-anethole, and 2-formylbenzoic acid can be used . The reaction is often catalyzed by Lewis or Brønsted acids in eutectic solvents, providing good yields under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Catalysts and solvents are selected to maximize yield and minimize environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoindoloquinazolinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with receptors or other proteins involved in the pathway.

Comparison with Similar Compounds

Similar Compounds

    Dihydroisoindoloquinolinones: These compounds share a similar core structure but differ in the substituents attached to the core.

    Isoindolinones: These are simpler analogs with a reduced ring system.

    Quinazolinones: These compounds have a similar quinazolinone core but lack the fused isoindole ring.

Uniqueness

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide is unique due to its specific substitution pattern and the presence of both isoindole and quinazolinone moieties. This structural complexity contributes to its diverse biological activities and potential as a lead compound in drug discovery .

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-hydroxyphenyl)butanamide

InChI

InChI=1S/C25H21N3O4/c29-21-13-6-4-11-19(21)26-22(30)14-7-15-27-23-16-8-1-2-9-17(16)25(32)28(23)20-12-5-3-10-18(20)24(27)31/h1-6,8-13,23,29H,7,14-15H2,(H,26,30)

InChI Key

JWCFXTLLEXUECF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=CC=CC=C5O

Origin of Product

United States

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